(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate
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Overview
Description
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is a compound that combines the properties of tert-butoxycarbonyl (Boc) protecting groups with Ambroxol and lactamide acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate typically involves the protection of the amine group of Ambroxol using tert-butoxycarbonyl (Boc) groups. This can be achieved through the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine form of Ambroxol and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines in multistep organic synthesis.
Peptide Synthesis: Employed in the synthesis of peptides where selective protection and deprotection of amine groups are crucial.
Pharmaceutical Research: Investigated for its potential use in drug development due to the pharmacological properties of Ambroxol.
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate involves the protection of the amine group of Ambroxol, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection .
Comparison with Similar Compounds
Similar Compounds
(tert-Butoxycarbonyl) Amino Acids: Commonly used in peptide synthesis for protecting amine groups.
(tert-Butoxycarbonyl) Peptides: Used in the synthesis of complex peptides where selective protection is required.
Uniqueness
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is unique due to the combination of the pharmacologically active Ambroxol with the Boc protecting group, making it valuable in both synthetic and pharmaceutical research.
Properties
Molecular Formula |
C23H32Br2N2O6 |
---|---|
Molecular Weight |
592.3 g/mol |
IUPAC Name |
[(2S)-1-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]anilino]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C23H32Br2N2O6/c1-13(32-14(2)28)21(30)26-20-15(10-16(24)11-19(20)25)12-27(22(31)33-23(3,4)5)17-6-8-18(29)9-7-17/h10-11,13,17-18,29H,6-9,12H2,1-5H3,(H,26,30)/t13-,17?,18?/m0/s1 |
InChI Key |
ARHMZIYMJDFNGZ-TZYSRNFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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